3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Description
The exact mass of the compound this compound is 464.17697855 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-19-5-14-24(15-6-19)33(30,31)28-17-3-4-21-10-11-22(18-25(21)28)27-26(29)16-9-20-7-12-23(32-2)13-8-20/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYKMSDVCYQRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Composition
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.45 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydroquinoline showed promising activity against MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 20 µM .
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases involved in cell signaling pathways. For example, it was found to selectively inhibit the threonine tyrosine kinase (TTK), which plays a critical role in the spindle assembly checkpoint during mitosis. This inhibition is crucial for developing targeted therapies for aggressive cancers .
G Protein-Coupled Receptor Modulation
Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), particularly showing biased agonism at certain receptor subtypes. This property could lead to novel therapeutic applications in treating disorders linked to GPCR dysregulation .
Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of the compound on various tumor cell lines including HeLa and MDA-MB-231. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with an IC₅₀ value of approximately 15 µM against MDA-MB-231 cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: In Vivo Efficacy
In vivo studies involving murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues treated with the compound .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
